molecular formula C17H29N3Si B13740406 1H-Pyrrolo[2,3-B]pyridin-5-amine, 2-methyl-1-[tris(1-methylethyl)silyl]- CAS No. 1036963-33-3

1H-Pyrrolo[2,3-B]pyridin-5-amine, 2-methyl-1-[tris(1-methylethyl)silyl]-

Cat. No.: B13740406
CAS No.: 1036963-33-3
M. Wt: 303.5 g/mol
InChI Key: OYUMHVHGTBYQQR-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-B]pyridin-5-amine, 2-methyl-1-[tris(1-methylethyl)silyl]- is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-B]pyridine core with a 2-methyl-1-[tris(1-methylethyl)silyl] substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-B]pyridin-5-amine, 2-methyl-1-[tris(1-methylethyl)silyl]- typically involves the reaction of a pyrrolo[2,3-B]pyridine derivative with a suitable silylating agent. One common method is the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine with a substituted aldehyde at elevated temperatures . The reaction conditions often include the use of a solvent such as dimethyl sulfoxide (DMSO) and a base like cesium carbonate (Cs2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction parameters such as temperature, solvent, and catalyst concentration is essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-B]pyridin-5-amine, 2-methyl-1-[tris(1-methylethyl)silyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., chlorine, bromine), electrophiles, catalysts (e.g., palladium on carbon)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction may produce amine derivatives .

Scientific Research Applications

1H-Pyrrolo[2,3-B]pyridin-5-amine, 2-methyl-1-[tris(1-methylethyl)silyl]- has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[2,3-B]pyridin-5-amine, 2-methyl-1-[tris(1-methylethyl)silyl]- is unique due to its specific silyl substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-methyl-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3Si/c1-11(2)21(12(3)4,13(5)6)20-14(7)8-15-9-16(18)10-19-17(15)20/h8-13H,18H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUMHVHGTBYQQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=CN=C2N1[Si](C(C)C)(C(C)C)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677997
Record name 2-Methyl-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036963-33-3
Record name 2-Methyl-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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